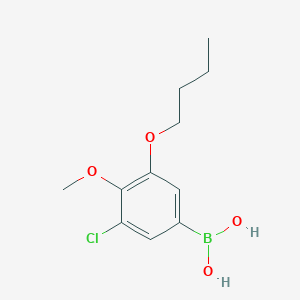

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

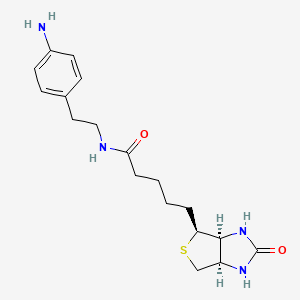

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols and carbohydrates, making them useful in various chemical recognition and sensing applications. Although the provided papers do not directly discuss this compound, they offer insights into the behavior of similar compounds.

Synthesis Analysis

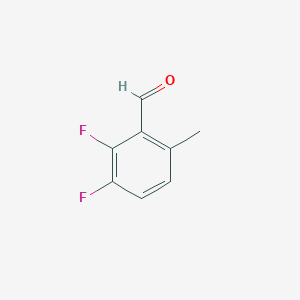

The synthesis of boronic acids typically involves the reaction of organoboranes with hydrogen peroxide or the borylation of aryl halides. While the specific synthesis of this compound is not detailed in the provided papers, the general methods for synthesizing boronic acids can be inferred. The paper on 3-methoxycarbonyl-5-nitrophenyl boronic acid suggests that functional groups on the phenyl ring can influence the binding properties of the boronic acid, which is an important consideration during synthesis .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom bonded to two hydroxyl groups and an organic substituent. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the electronic properties of the boronic acid. For instance, the nitro group in 3-methoxycarbonyl-5-nitrophenyl boronic acid is an electron-withdrawing group that enhances the boronic acid's ability to bind diols .

Chemical Reactions Analysis

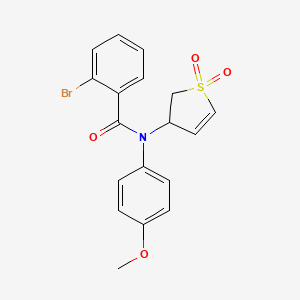

Boronic acids are known to undergo several types of chemical reactions, including the formation of boronate esters with diols and carbohydrates. The first paper indicates that 3-methoxycarbonyl-5-nitrophenyl boronic acid can bind to diols with high affinity, which is a common reaction for boronic acids . The second paper discusses the kinetics and mechanism of complex formation between a boronic acid derivative and a hydroxy compound in sulfuric acid media, suggesting a multi-stage process involving intermediate and chelate formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of functional groups such as methoxy, chloro, and butoxy can affect properties like solubility, boiling point, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of this compound, but they do highlight the importance of functional groups in determining the binding affinity of boronic acids to diols and carbohydrates .

Scientific Research Applications

Fluorescence Quenching Studies

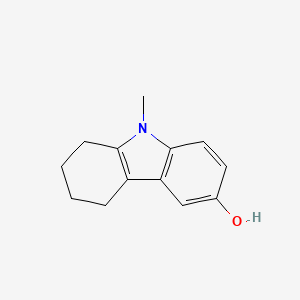

Boronic acid derivatives, including (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid, have been studied for their fluorescence quenching properties. Research has shown that these compounds exhibit negative deviation in Stern–Volmer plots, indicating the presence of different conformers in the ground state. This behavior is influenced by intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Formation of Tetraarylpentaborates

Studies have reported the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of boronic acids, including variants similar to this compound. These complexes have been characterized and their structures determined, contributing to the understanding of boronic acid chemistry (Nishihara et al., 2002).

New Protecting Group for Boronic Acids

In the realm of synthetic chemistry, new protecting groups for boronic acids have been developed. These protecting groups, including those similar to this compound, can be applied and removed under mild conditions, broadening the scope of boronic acid utility in synthetic applications (Yan et al., 2005).

Suzuki Coupling Reactions

Boronic acids, akin to this compound, are key reagents in Suzuki coupling reactions. These reactions are pivotal in the synthesis of complex organic compounds, including pharmaceuticals and other biologically active molecules (Prabakaran et al., 2012).

Specific Reduction of Fructose in Food Matrices

Boronic acids, similar to this compound, have been explored for their potential in the specific reduction of fructose in food matrices. This application is based on the ability of boronic acids to form esters with diol structures, presenting a novel approach to modifying sugar composition in food products (Pietsch & Richter, 2016).

Boronic Acid-Catalyzed Reactions

Boronic acid catalysis, involving compounds similar to this compound, has been reported for various reactions. This includes the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing the versatility of boronic acids in organic synthesis (Hashimoto et al., 2015).

properties

IUPAC Name |

(3-butoxy-5-chloro-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClO4/c1-3-4-5-17-10-7-8(12(14)15)6-9(13)11(10)16-2/h6-7,14-15H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKGJOLGURRYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)OCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)

![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)